molecular formula C18H20N4O2 B2873576 9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-23-4

9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2873576
CAS No.: 421586-23-4
M. Wt: 324.384
InChI Key: PFMJVRLAUTUOKZ-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic compound featuring a 1,2,4-triazolo[5,1-b]quinazolin-8-one core substituted with a 4-methoxyphenyl group at position 9 and two methyl groups at position 6. This scaffold has garnered attention in medicinal chemistry due to its role as a selective RXFP4 agonist, demonstrating significant activity in cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment assays . The 4-methoxyphenyl substituent enhances lipophilicity and may influence receptor binding, while the dimethyl groups contribute to conformational stability .

Properties

IUPAC Name

9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-4-6-12(24-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJVRLAUTUOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS No. 421586-23-4) is a compound belonging to the quinazolinone family. This class of compounds has been extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound combines a quinazoline core with a triazole moiety, which may enhance its interaction with biological targets.

  • Molecular Formula : C18H20N4O2
  • Molar Mass : 324.38 g/mol
  • Chemical Structure : The compound features a bicyclic structure with methoxyphenyl substitutions that contribute to its lipophilicity and potential biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines:

Cell Line Activity
A549High cytotoxicity observed
K562Moderate activity
HL-60Significant inhibition

Studies have shown that derivatives similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways and interference with DNA replication processes .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Quinazolinone derivatives have demonstrated efficacy against a range of bacterial and fungal strains. In vitro studies suggest that the presence of methoxy groups enhances the compound's ability to penetrate microbial membranes and exert bactericidal effects. Notably, compounds with similar structures have shown activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Anti-inflammatory Effects

Quinazolinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The specific compound has been evaluated for its ability to reduce inflammation in models of acute and chronic inflammatory diseases .

Case Studies

  • Antitumor Activity Study
    A study published in 2014 examined a series of quinazolinone derivatives including the target compound. It was found that these compounds exhibited potent antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Antimicrobial Efficacy
    A recent investigation into the antimicrobial properties of triazoloquinazolinones highlighted the effectiveness of similar compounds against resistant strains of bacteria. The study concluded that structural modifications significantly influence antimicrobial potency.
  • Inflammation Model
    In a model of lipopolysaccharide-induced inflammation in mice, the compound demonstrated significant reductions in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 2: Heterocyclic Modifications and Activities

Heterocycle Type Example Compound Key Structural Feature Biological Activity Reference
1,2,4-Triazolo[5,1-b]quinazolinone Target compound 4-Methoxyphenyl, dimethyl RXFP4 Agonism
Tetrazolo[5,1-b]quinazolinone 9-(4-Chlorophenyl) analog Tetrazole ring Under investigation
Thieno[3,2-b]quinolin-8-one derivative Sulfur incorporation Antimicrobial
Pyridinyl-substituted Compound 13 () Pyridinyl group Antimicrobial

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